3-Amino-5-(3-tetrahydrofuryl)pyrazole Hydrochloride
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Overview
Description
MFCD32876663 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
The preparation of MFCD32876663 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of triazolo ring compounds and methanesulfonate crystal forms . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD32876663 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups .
Mechanism of Action
The mechanism of action of MFCD32876663 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can result in various biological effects, including modulation of cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
MFCD32876663 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms . These compounds share some structural similarities but differ in their specific chemical properties and applications. The unique features of MFCD32876663, such as its solubility, stability, and specific molecular interactions, make it distinct from other related compounds .
Properties
Molecular Formula |
C7H12ClN3O |
---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
5-(oxolan-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c8-7-3-6(9-10-7)5-1-2-11-4-5;/h3,5H,1-2,4H2,(H3,8,9,10);1H |
InChI Key |
DPKRAZJCNVQCLT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
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